![molecular formula C10H17N3O2 B14117829 1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester CAS No. 1823361-43-8](/img/structure/B14117829.png)
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester
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Overview
Description
N-Boc-2-Amino-5-methylpyrazine, also known as 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate, is a chemical compound with the molecular formula C10H15N3O2. It is a derivative of 2-Amino-5-methylpyrazine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-Amino-5-methylpyrazine can be synthesized through a straightforward reaction involving the protection of 2-Amino-5-methylpyrazine with di-tert-butyl dicarbonate ((Boc)2O). The reaction typically occurs in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) and is carried out in an organic solvent like dichloromethane (DCM) or ethanol (EtOH). The reaction conditions are generally mild, with temperatures ranging from room temperature to 40-45°C .
Industrial Production Methods
Industrial production of N-Boc-2-Amino-5-methylpyrazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-Amino-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Deprotection Reactions: TFA, HCl, or other strong acids are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield 2-Amino-5-methylpyrazine, while coupling reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
N-Boc-2-Amino-5-methylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the preparation of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-2-Amino-5-methylpyrazine depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of target molecules. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
N-Boc-2-Amino-5-methylpyrazine can be compared with other Boc-protected amines, such as:
- N-Boc-2-Amino-5-chloropyrazine
- N-Boc-2-Amino-5-bromopyrazine
- N-Boc-2-Amino-5-fluoropyrazine
These compounds share similar chemical properties and reactivity but differ in their substituents on the pyrazine ring. The presence of different substituents can influence the compound’s reactivity and the types of reactions it undergoes. N-Boc-2-Amino-5-methylpyrazine is unique due to the presence of a methyl group, which can affect its steric and electronic properties .
Biological Activity
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester, also known as N-Boc-2-amino-5-methylpyrazine, is a compound with significant biological activity and potential therapeutic applications. This article will detail its biological properties, including its synthesis, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C10H17N3O2
- Molecular Weight : 211.26 g/mol
- CAS Number : 1823361-43-8
- IUPAC Name : tert-butyl 2-amino-5-methyl-2H-pyrazine-1-carboxylate
Antiviral Activity
Research has indicated that pyrazine derivatives exhibit antiviral properties, particularly against HIV. A study highlighted the synthesis of pyrazole-based compounds that showed promising activity against HIV-1 replication. The structure of these compounds was essential for their efficacy, with specific modifications enhancing their biological activity while maintaining low toxicity levels in human cell lines .
Anticancer Properties
Several studies have evaluated the anticancer activity of pyrazine derivatives. For instance, a compound structurally similar to 1(2H)-Pyrazinecarboxylic acid demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The compound reduced cell viability in a dose-dependent manner, showcasing its potential as an anticancer agent .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 66 | A549 |
Compound B | 0.13 | Colo-205 |
Compound C | 0.18 | MCF-7 |
The mechanism by which pyrazine derivatives exert their biological effects often involves inhibition of key enzymes or pathways involved in cancer cell proliferation and viral replication. For example, certain compounds have been shown to inhibit kinases associated with tumor growth, making them candidates for further development as targeted therapies .
Structure-Activity Relationship (SAR)
The SAR studies on pyrazine derivatives indicate that the presence of specific functional groups significantly influences biological activity. Compounds with free amino groups generally exhibited greater anticancer activity compared to those with acetylamino fragments .
Case Study 1: Antiviral Screening
A comprehensive screening of a library of pyrazole-based compounds led to the identification of two candidates that were non-toxic and active against HIV-1. These compounds were structurally optimized based on their initial performance in vitro, leading to enhanced antiviral properties .
Case Study 2: Anticancer Evaluation
In a study assessing the anticancer potential of various pyrazine derivatives, one compound was found to have an IC50 value of 0.13 µM against Colo-205 cells. The study utilized MTT assays to evaluate cell viability post-treatment and compared results with standard chemotherapeutics like cisplatin .
Properties
CAS No. |
1823361-43-8 |
---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-methyl-2H-pyrazine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-7-6-13(8(11)5-12-7)9(14)15-10(2,3)4/h5-6,8H,11H2,1-4H3 |
InChI Key |
SOFJZGBCGARHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(C=N1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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